molecular formula C29H39N5O7 B12375692 E3 Ligase Ligand-linker Conjugate 6

E3 Ligase Ligand-linker Conjugate 6

Cat. No.: B12375692
M. Wt: 569.6 g/mol
InChI Key: SKNRZJIZOAOZGL-UHFFFAOYSA-N
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Description

E3 Ligase Ligand-linker Conjugate 6 is a part of the proteolysis targeting chimera (PROTAC) technology. This compound is designed to target specific proteins for degradation by the ubiquitin-proteasome system. It combines a ligand for the E3 ubiquitin ligase and a linker, which facilitates the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 6 involves the conjugation of an E3 ligase ligand with a linker. The process typically includes:

    Step 1: Synthesis of the E3 ligase ligand.

    Step 2: Synthesis of the linker.

    Step 3: Conjugation of the E3 ligase ligand with the linker under specific reaction conditions, such as the use of coupling reagents and solvents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 6 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 6 has a wide range of scientific research applications, including:

    Chemistry: Used in the development of new synthetic methodologies and chemical reactions.

    Biology: Employed in the study of protein degradation pathways and cellular processes.

    Medicine: Utilized in the development of targeted therapies for diseases such as cancer and autoimmune disorders.

    Industry: Applied in the production of pharmaceuticals and biotechnology products.

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 6 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways related to protein degradation .

Comparison with Similar Compounds

  • Von Hippel-Lindau (VHL) Ligand-linker Conjugate
  • Cereblon (CRBN) Ligand-linker Conjugate
  • Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Ligand-linker Conjugate

Comparison: E3 Ligase Ligand-linker Conjugate 6 is unique in its ability to target specific proteins for degradation with high selectivity and efficiency. Compared to other similar compounds, it offers distinct advantages in terms of binding affinity and degradation potency .

Properties

Molecular Formula

C29H39N5O7

Molecular Weight

569.6 g/mol

IUPAC Name

tert-butyl 2-[2-[3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]azetidin-1-yl]ethoxy]acetate

InChI

InChI=1S/C29H39N5O7/c1-29(2,3)41-25(36)18-40-13-12-32-16-19(17-32)15-31-8-10-33(11-9-31)20-4-5-21-22(14-20)28(39)34(27(21)38)23-6-7-24(35)30-26(23)37/h4-5,14,19,23H,6-13,15-18H2,1-3H3,(H,30,35,37)

InChI Key

SKNRZJIZOAOZGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCN1CC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Origin of Product

United States

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